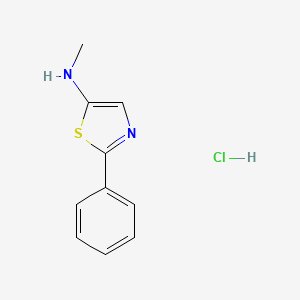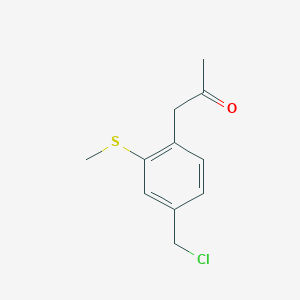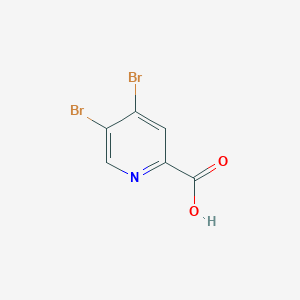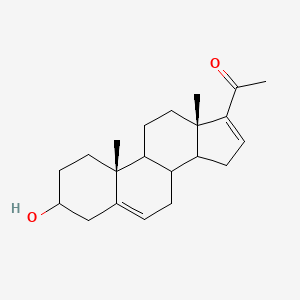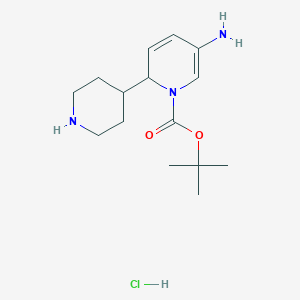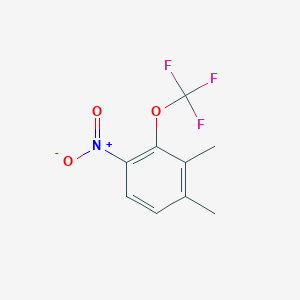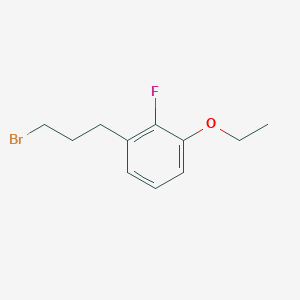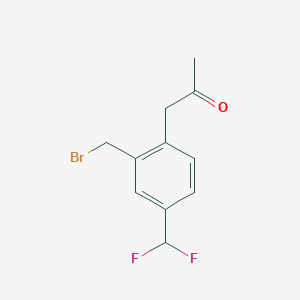
BENZO(b)NAPHTHO(2,3-d)THIOPHENE, 4-METHYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BENZO(b)NAPHTHO(2,3-d)THIOPHENE, 4-METHYL-: is an aromatic organic compound with a complex fused ring structure It consists of a benzene ring, a naphthalene ring, and a thiophene ring, with a methyl group attached to the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of BENZO(b)NAPHTHO(2,3-d)THIOPHENE, 4-METHYL- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials like 2-bromo-1-naphthaldehyde and 2-thiophenecarboxaldehyde can be used, followed by a series of reactions including Suzuki coupling, cyclization, and methylation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions: BENZO(b)NAPHTHO(2,3-d)THIOPHENE, 4-METHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene or naphthalene rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
BENZO(b)NAPHTHO(2,3-d)THIOPHENE, 4-METHYL- has several applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Photonics: Employed in the development of materials with unique optical properties for use in lasers and other photonic devices.
Materials Science: Utilized in the synthesis of novel polymers and materials with enhanced mechanical and thermal properties
Wirkmechanismus
The mechanism by which BENZO(b)NAPHTHO(2,3-d)THIOPHENE, 4-METHYL- exerts its effects is primarily through its interaction with molecular targets in organic electronic devices. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in semiconductors. Additionally, its unique structure enables strong π-π interactions, which are crucial for the formation of stable thin films in electronic applications .
Vergleich Mit ähnlichen Verbindungen
BENZO(b)NAPHTHO(2,3-d)THIOPHENE: The parent compound without the methyl group.
BENZO(b)NAPHTHO(2,3-d)THIOPHENE, 7-METHYL-: A similar compound with the methyl group attached at a different position.
BENZOTHIOPHENE: A simpler structure with only a benzene and thiophene ring
Uniqueness: BENZO(b)NAPHTHO(2,3-d)THIOPHENE, 4-METHYL- is unique due to the specific positioning of the methyl group, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over material properties .
Eigenschaften
CAS-Nummer |
36821-08-6 |
|---|---|
Molekularformel |
C17H12S |
Molekulargewicht |
248.3 g/mol |
IUPAC-Name |
4-methylnaphtho[2,3-b][1]benzothiole |
InChI |
InChI=1S/C17H12S/c1-11-5-4-8-14-15-9-12-6-2-3-7-13(12)10-16(15)18-17(11)14/h2-10H,1H3 |
InChI-Schlüssel |
YTNVYFJVEVMZDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C3=CC4=CC=CC=C4C=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


